4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a synthetic compound notable for its unique structure, which features a butanoic acid moiety linked to a disulfide group that incorporates a 5-nitropyridin-2-yl unit. This compound is characterized by its molecular formula and a molecular weight of approximately 227.31 g/mol. The presence of the nitro group on the pyridine ring enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and drug development .
The chemical reactivity of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid can be attributed to both the carboxylic acid and the disulfide functionalities. Key reactions include:
Synthesis of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid typically involves several steps:
Alternative synthetic routes may also exist that utilize different starting materials or reaction conditions .
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid has potential applications in:
Interaction studies involving 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid focus on its binding affinity and reactivity with biological targets. Investigating its interactions with proteins or nucleic acids could provide insights into its mechanism of action and therapeutic potential. Studies may also explore its compatibility with other drugs or compounds in combination therapies .
Several compounds share structural similarities with 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Pyridin-2-yldisulfanyl)butanoic acid | Similar disulfide linkage without nitro group | Lacks the electron-withdrawing nitro substituent |
| 3-Nitro-2-(pyridin-2-yldisulfanyl)pyridine | Contains two nitro groups | More complex electronic properties due to multiple nitro groups |
| 2-(Dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid | Dimethylamino group addition | Enhanced solubility and potential biological activity |
| 4-(Pyridin-2-yldisulfanyl)-2-sulfobutanoic acid | Contains sulfonic acid moiety | Increased water solubility and altered reactivity |
These compounds illustrate variations in functional groups that can significantly affect their chemical behavior and biological activity, highlighting the uniqueness of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid within this class .
The systematic IUPAC name, 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid, reflects its molecular architecture:
The CAS registry number 663598-78-5 and molecular formula C₉H₁₀N₂O₄S₂ confirm its identity. The SMILES notation, O=C(O)CCCSSC1=NC=C(N+=O)C=C1 , further delineates connectivity, highlighting the nitro group at the pyridine’s fifth position and the disulfide linkage.
The disulfide bond (-S-S-) adopts a dihedral angle near 90°, a common configuration in small-molecule disulfides due to reduced steric strain and favorable orbital overlap between sulfur atoms . This geometry permits rotational flexibility, enabling the molecule to interconvert between staggered conformers. Computational models suggest that the butanoic acid chain adopts a gauche conformation, minimizing steric clashes between the pyridine ring and carboxylic acid group .
The 5-nitro group on the pyridine ring induces strong electron-withdrawing effects, polarizing the aromatic system. This delocalizes electron density away from the disulfide bond, potentially stabilizing the molecule against nucleophilic attack at sulfur. Density functional theory (DFT) calculations predict a partial positive charge on the pyridine-adjacent sulfur atom, enhancing its electrophilicity in redox reactions .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 274.32 g/mol | |
| Disulfide Bond Length | ~2.03 Å | |
| Nitro Group C-N-O Angle | 125° | |
| pKa (Carboxylic Acid) | ~4.7 (estimated) |
Crystallizing 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid remains challenging due to its conformational flexibility and hygroscopic carboxylic acid group. Attempts to grow single crystals via slow evaporation from polar solvents (e.g., ethanol/water mixtures) often yield amorphous solids or microcrystalline aggregates . Powder X-ray diffraction (PXRD) data indicate a monoclinic lattice with broad peaks, suggesting disorder in the alkyl chain orientation .
The homodimeric analog 2,2'-dithiobis[5-nitropyridine] (CAS 2127-10-8) features two nitropyridine rings connected by a disulfide bond. Unlike 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid, this compound lacks a carboxylic acid group, resulting in lower aqueous solubility and a more planar molecular geometry. The absence of the flexible alkyl chain also reduces conformational自由度, as evidenced by its higher melting point (217°C vs. decomposes at ~150°C for the butanoic acid derivative) .
Removing the nitro group yields 4-(pyridin-2-yldisulfaneyl)butanoic acid (CAS 250266-79-6) , which exhibits enhanced solubility in organic solvents due to reduced polarity. The nitro group’s absence diminishes electronic effects on the disulfide bond, as confirmed by a 0.2 eV reduction in oxidation potential measured via cyclic voltammetry .
| Property | 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic Acid | 2,2'-Dithiobis[5-nitropyridine] | 4-(Pyridin-2-yldisulfaneyl)butanoic Acid |
|---|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₄S₂ | C₁₀H₆N₄O₄S₂ | C₉H₁₁NO₂S₂ |
| Melting Point | Decomposes at ~150°C | 217°C | 98–100°C |
| Aqueous Solubility | Moderate (1–5 mg/mL) | Low (<0.1 mg/mL) | High (>10 mg/mL) |
| Disulfide Bond Reactivity | High (electron-deficient) | Moderate | Low |
The thiol-pyridyl disulfide exchange reaction is pivotal for constructing the disulfide bridge in 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid. This mechanism leverages the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of pyridyl disulfide, releasing pyridine-2-thione as a byproduct [1]. The 5-nitro group on the pyridine ring enhances the electrophilicity of the disulfide bond by withdrawing electron density, thereby accelerating the exchange kinetics [4]. Recent studies have demonstrated that the reaction proceeds efficiently in aqueous or polar aprotic solvents (e.g., dimethylformamide) at pH 7–8, with completion times under 2 hours at room temperature [1].
The equilibrium dynamics of this exchange are influenced by the pKa of the participating thiols. For instance, cysteine residues with lower pKa values (e.g., 8.3) exhibit faster reaction rates compared to glutathione (pKa 9.1) [3]. This selectivity enables precise control over disulfide bond formation in complex molecular architectures.
Activation of the 5-nitropyridine moiety is critical for facilitating disulfide bond formation. Nitration of pyridine derivatives typically employs mixed acids (HNO₃/H₂SO₄), where the nitro group introduces strong electron-withdrawing effects, rendering the aromatic ring susceptible to nucleophilic substitution [4]. In the case of 2-aminopyridine precursors, controlled nitration at 40–50°C yields 5-nitro-2-aminopyridine, which undergoes subsequent diazotization and hydrolysis to generate the reactive 5-nitropyridin-2-ol intermediate [4].
Alternative activation strategies include the use of halogenated pyridines (e.g., 2-chloro-5-nitropyridine), which participate in nucleophilic aromatic substitution with thiols. However, the disulfide coupling route via pyridyl disulfide intermediates remains preferred due to its milder reaction conditions and higher yields (typically >75%) [1].
Incorporation of the butanoic acid sidechain is achieved through esterification or amidation reactions. The Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, has proven effective for coupling butanoic acid to 5-nitropyridine derivatives [2]. Key parameters include:
Post-functionalization, the ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid. This step requires careful pH control to prevent disulfide bond cleavage [3].
The polar nature of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid complicates its purification. Reverse-phase chromatography (C18 stationary phase) with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) achieves baseline separation of the target compound from nitro-group reduction byproducts [4]. Silica gel chromatography is less effective due to the compound’s acidity, which causes tailing.
| Purification Method | Stationary Phase | Mobile Phase | Efficiency |
|---|---|---|---|
| Reverse-phase HPLC | C18 | H₂O/MeCN (0.1% TFA) | >95% purity |
| Ion-exchange | DEAE-Cellulose | NaCl gradient | 80–85% purity |
Alternative approaches include pH-selective crystallization. Adjusting the solution to pH 3–4 using HCl precipitates the protonated carboxylic acid form, while impurities remain soluble [4].
Scalable synthesis of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid demands optimization of cost, waste reduction, and process robustness. Key advancements include:
Economic analyses suggest that switching from batch to continuous processing could reduce production costs by $15–20 per kilogram while maintaining >90% yield [4].
The aqueous stability of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid exhibits significant pH dependence, with optimal stability observed in mildly acidic conditions. Research on similar disulfide-containing compounds demonstrates that pH profiling reveals characteristic V-shaped stability curves with maximal stability around pH 3.0 [1]. The compound maintains structural integrity across pH ranges from 1.0 to 5.0, with increasing vulnerability to hydrolytic degradation under alkaline conditions.
Under acidic conditions (pH 1.0-3.0), the compound exists predominantly in its fully protonated form, where both the carboxylic acid group (-COOH) and the pyridine nitrogen remain protonated. This protonation state enhances molecular stability by reducing nucleophilic attack on the disulfide bond [1]. The disulfide linkage demonstrates remarkable resistance to hydrolysis in this pH range, maintaining structural integrity for extended periods.
As pH increases to neutral and alkaline ranges (pH 7.0-11.0), the stability profile deteriorates significantly. Studies on protein disulfide bonds indicate that electrochemical reduction becomes feasible only at pH values between 10 and 11, with no observable disulfide bond cleavage below pH 10 [2]. In alkaline environments above pH 12, disulfide bond cleavage occurs primarily through base-catalyzed hydrolysis rather than electrochemical reduction mechanisms [2].
The compound's pH-dependent behavior reflects the ionization states of its functional groups. The carboxylic acid group (pKa ≈ 4.8) undergoes deprotonation in neutral to alkaline conditions, while the pyridine nitrogen (pKb ≈ 8.8) exhibits pH-dependent protonation behavior [3]. These ionization events directly influence molecular conformation and reactivity patterns.
The redox characteristics of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid are governed by the inherent lability of the disulfide bridge, which serves as the primary redox-active center. Standard redox potential measurements for similar disulfide-containing compounds typically range from -0.12 V to -0.27 V, depending on the local electronic environment and structural constraints [4] [5].
Electrochemical reduction studies demonstrate that disulfide bond cleavage requires specific pH conditions for optimal reactivity. The reduction process follows a two-electron mechanism, generating two thiol groups as primary products. Under controlled electrochemical conditions, reduction occurs preferentially at pH values between 10 and 11, where hydroxide ion concentration provides sufficient nucleophilic driving force without causing extensive hydrolytic degradation [2].
Chemical reduction agents including dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione demonstrate varying degrees of effectiveness in cleaving the disulfide bond. Studies on model peptide systems indicate that TCEP exhibits superior performance under physiological conditions, achieving complete reduction within minutes at millimolar concentrations [6]. The reaction follows pseudo-first-order kinetics with respect to the disulfide substrate.
Oxidative conditions promote alternative reaction pathways, including formation of sulfenic acid intermediates and higher oxidation state sulfur species. These oxidation products demonstrate enhanced reactivity toward nucleophiles and may undergo further transformation to sulfonic acid derivatives under prolonged exposure to oxidizing environments [7].
The disulfide bond lability exhibits temperature dependence, with elevated temperatures accelerating both reductive and hydrolytic cleavage mechanisms. Thermal analysis reveals that significant bond breakage begins around 150°C, correlating with the onset of thermal decomposition processes observed in thermogravimetric studies [8].
The ultraviolet-visible absorption spectrum of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid exhibits characteristic features attributable to its nitropyridine chromophore. The compound displays strong absorption bands in the long wavelength ultraviolet region between 330-355 nm, consistent with the solvatochromic properties of 4-nitropyridine derivatives [9] [10].
The primary absorption maximum corresponds to an n→π* electronic transition localized on the nitro group, which exhibits significant sensitivity to hydrogen-bonding interactions with the solvent environment [9]. This transition demonstrates bathochromic shifts in protic solvents due to stabilization of the excited state through hydrogen bond formation with the nitro oxygen atoms.
A secondary absorption band appears in the 250-280 nm region, attributable to π→π* transitions within the pyridine ring system [10]. The intensity and position of this band provide information about the electronic coupling between the pyridine nucleus and the electron-withdrawing nitro substituent.
The disulfide bridge contributes minimal direct chromophoric character in the UV-visible region, as sulfur-sulfur bonds typically exhibit weak absorption bands in the far-UV region below 250 nm. However, the disulfide linkage may influence the overall electronic distribution through inductive and field effects, subtly modifying the intensity and position of the nitropyridine transitions.
Solvatochromic studies reveal linear free-energy relationships predominantly dependent on the Kamlet-Taft α parameter, indicating the compound's utility as a probe for hydrogen-bond donor ability assessment [9]. The compound exhibits pronounced solvent sensitivity, with absorption maxima varying by 15-25 nm across different solvent systems.
Infrared spectroscopic analysis reveals distinctive vibrational signatures characteristic of both the nitro group and disulfide bridge functional groups. The nitro moiety exhibits two prominent absorption bands arising from symmetric and asymmetric NO₂ stretching vibrations [11] [12] [13].
The asymmetric nitro stretch appears as an intense absorption band between 1550-1475 cm⁻¹, representing one of the most diagnostic features for nitro group identification [11] [12]. The high intensity reflects the significant change in dipole moment during the asymmetric stretching motion, enhanced by the polar nature of the nitrogen-oxygen bonds.
The symmetric nitro stretch manifests as a strong absorption band in the 1360-1290 cm⁻¹ region [11] [12]. The frequency separation between symmetric and asymmetric stretches provides information about the electronic environment of the nitro group and its interaction with adjacent functional groups.
A medium-intensity scissor bending vibration occurs around 881 cm⁻¹, consistent with the deformation mode characteristic of aromatic nitro compounds [11]. This band exhibits relatively low sensitivity to substitution patterns on the aromatic ring, making it a reliable diagnostic feature.
The disulfide bridge contributes a weak absorption band in the 500-550 cm⁻¹ region, corresponding to the sulfur-sulfur stretching vibration [14]. The low intensity reflects the relatively small change in dipole moment associated with this symmetric stretching motion.
Raman spectroscopy provides complementary information, with the disulfide stretch appearing as a medium-intensity band around 510 ± 10 cm⁻¹ [14]. The Raman technique offers enhanced sensitivity for detecting the disulfide vibrational mode compared to infrared absorption.
The carboxylic acid functionality contributes a strong absorption band around 1705 cm⁻¹, assigned to the carbonyl stretching vibration [15]. This frequency indicates a typical aliphatic carboxylic acid environment without significant hydrogen bonding or electronic conjugation effects.
Thermogravimetric analysis reveals a complex multistage decomposition profile for 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, with thermal degradation initiating around 145-160°C. The decomposition pattern exhibits characteristics consistent with both nitro-containing aromatic compounds and organic disulfide systems [8] [16].
The initial decomposition stage occurs between 145-180°C, accounting for approximately 15-20% mass loss. This stage primarily involves volatilization of low molecular weight fragments and initial bond cleavage reactions. The onset temperature falls within the range typical for nitro-aromatic compounds, where C-NO₂ bond homolysis represents the primary degradation pathway [17].
The principal decomposition stage proceeds between 180-250°C, corresponding to 45-55% mass loss and representing the major thermal degradation process. During this stage, extensive fragmentation occurs involving both the nitro group elimination and disulfide bond scission. Evolved gas analysis reveals formation of nitrogen dioxide (NO₂), sulfur dioxide (SO₂), carbon dioxide (CO₂), water vapor (H₂O), and hydrogen cyanide (HCN) as primary volatile products [8].
The disulfide bond demonstrates thermal instability with homolytic cleavage beginning around 200°C, consistent with literature reports for organic disulfides [18] [19]. The resulting thiyl radicals undergo subsequent reactions including hydrogen abstraction, disproportionation, and cyclization processes that contribute to the complex product mixture.
At elevated temperatures exceeding 450°C, only elemental sulfur and sulfur dioxide remain as detectable sulfur-containing fragments [18]. The formation of elemental sulfur occurs through successive displacement reactions from disulfide radicals, leading to various sulfur cycles and linear radical species that polymerize into longer polysulfur chains before ultimate depolymerization.
The nitro group decomposition follows established mechanisms for aromatic nitro compounds, with initial C-NO₂ bond cleavage requiring activation energies of approximately 85-95 kJ/mol based on Kissinger analysis [20]. The decomposition process exhibits autocatalytic behavior, with product gases accelerating the overall degradation rate.
Final residue analysis indicates 20-25% non-volatile material remaining at 600°C, suggesting formation of carbonaceous char and inorganic sulfur-containing residues. The char formation reflects the aromatic character of the pyridine ring, which contributes to thermal stability through resonance stabilization effects.